

A Technical Guide to Acid Green 50 and its Synonyms in Scientific Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid green 50

Cat. No.: B041107

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Acid Green 50**, a synthetic dye with significant applications in various scientific fields. This document details its synonyms, chemical properties, and established experimental protocols, with a focus on its use in ophthalmology and potential applications in in-vitro cell-based assays relevant to drug development.

Chemical Identity and Synonyms

Acid Green 50 is a water-soluble, anionic triarylmethane dye. In scientific literature and commercial products, it is known by a variety of names. A clear understanding of these synonyms is crucial for accurate literature searches and experimental design.

Identifier Type	Identifier	Citation(s)
Common Name	Acid Green 50	[1] [2] [3] [4] [5]
Synonyms	Green S	[1] [5] [6]
Lissamine Green B	[3] [5] [7]	
Food Green S	[3] [5] [6]	
C.I. 44090	[3] [6] [8]	
Wool Green S	[5]	
Acid Brilliant Green BS	[5]	
Calcocid Green S	[5]	
CAS Number	3087-16-9	[1] [2] [3] [4] [5]
Molecular Formula	<chem>C27H25N2NaO7S2</chem>	[3] [5]
Molecular Weight	576.62 g/mol	[5]
Absorbance Max (λmax)	633 nm (in water)	[1] [9]

Experimental Protocols

Acid Green 50 is widely utilized as a vital stain, selectively coloring cells with compromised membrane integrity. This property is exploited in various diagnostic and research applications.

Ocular Surface Staining for Dry Eye Disease Diagnosis

Lissamine Green B is a preferred dye for assessing the health of the ocular surface, as it effectively stains devitalized or damaged epithelial cells of the conjunctiva and cornea.[\[4\]](#)[\[10\]](#) [\[11\]](#) This staining pattern is a key indicator in the diagnosis and severity assessment of dry eye disease.[\[4\]](#)[\[11\]](#)

Materials:

- Lissamine Green B ophthalmic strips (1.5 mg)
- Preservative-free sterile saline

- Micropipette
- Sterile microcentrifuge tubes

Protocol for Preparation of 1% Lissamine Green Solution:

- Aseptically place two Lissamine Green B strips into a sterile microcentrifuge tube.[5]
- Add four drops (approximately 200 µL) of sterile saline to the tube.[5]
- Allow the strips to soak for 5 minutes to achieve a 1% concentration.[5]
- The resulting solution is ready for instillation.

Staining Procedure:

- Instill one drop of the 1% Lissamine Green solution into the inferior cul-de-sac of the patient's eye.[5]
- Allow the dye to distribute for 1 to 4 minutes before observation.[12]
- Examine the ocular surface using a slit lamp with white light. A red barrier filter can be used to enhance the visibility of the green stain.[4][12]
- Grade the staining pattern on the cornea and conjunctiva using a standardized scale (e.g., the Oxford scheme) to assess the severity of ocular surface damage.[12]

In Vitro Cytotoxicity Assay (Conceptual Protocol)

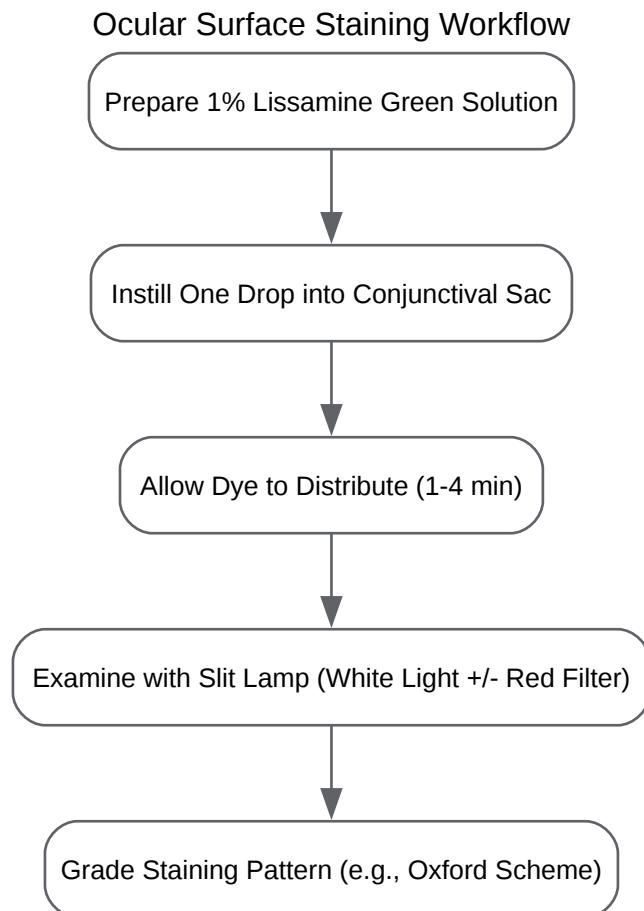
The principle of vital staining can be adapted for in-vitro cytotoxicity assays to assess the effect of compounds on cell membrane integrity. While specific protocols for **Acid Green 50** in this application are not widely published, a conceptual protocol based on its known properties is presented below. This type of assay is valuable in drug development for screening compounds for potential toxicity.

Principle:

Live cells with intact membranes will exclude **Acid Green 50**. In contrast, dead or dying cells with compromised membranes will allow the dye to enter and stain the intracellular components, enabling quantification of cytotoxicity.

Materials:

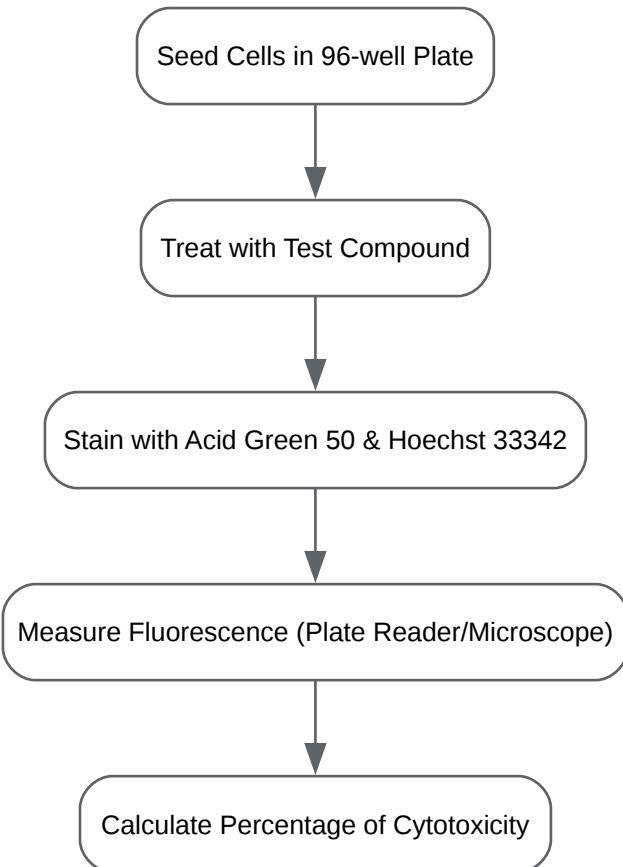
- Adherent or suspension cells
- 96-well clear-bottom black plates
- Test compound and vehicle control
- **Acid Green 50** solution (e.g., 1 mg/mL in sterile PBS)
- Hoechst 33342 solution (for total cell staining)
- Phosphate-buffered saline (PBS)
- Fluorescence microplate reader or fluorescence microscope


Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test compound. Include untreated and vehicle-only controls. Incubate for a desired period (e.g., 24, 48, or 72 hours).
- Staining:
 - Prepare a staining solution containing **Acid Green 50** at a final concentration of 1-5 µg/mL and Hoechst 33342 at a final concentration of 1 µg/mL in PBS or culture medium.
 - Remove the treatment medium and wash the cells once with PBS.
 - Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

- Imaging and Analysis:
 - Microplate Reader: Measure the fluorescence intensity for **Acid Green 50** (Excitation/Emission ~620 nm/680 nm) and Hoechst 33342 (Excitation/Emission ~350 nm/461 nm). The ratio of **Acid Green 50** to Hoechst 33342 fluorescence can be used to determine the percentage of dead cells.
 - Fluorescence Microscope: Capture images using appropriate filter sets for each dye. The number of green-staining (dead) cells and blue-staining (total) cells can be counted using image analysis software to calculate the percentage of cytotoxicity.

Visualizations


The following diagrams illustrate the workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)

A simplified workflow for ocular surface staining.

In Vitro Cytotoxicity Assay Workflow

[Click to download full resolution via product page](#)

A general workflow for an in vitro cytotoxicity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. sefh.es [sefh.es]

- 3. Obtaining Lissamine Green 1% Solution for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lissamine Green in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. med.nyu.edu [med.nyu.edu]
- 8. Vital dyes and stains Used in Ophthalmic Practice.pptx [slideshare.net]
- 9. Optimizing evaluation of Lissamine Green parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reviewoftoptometry.com [reviewoftoptometry.com]
- 11. eyeworld.org [eyeworld.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- To cite this document: BenchChem. [A Technical Guide to Acid Green 50 and its Synonyms in Scientific Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041107#synonyms-for-acid-green-50-in-scientific-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com